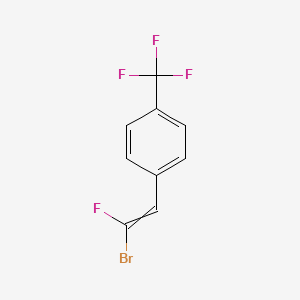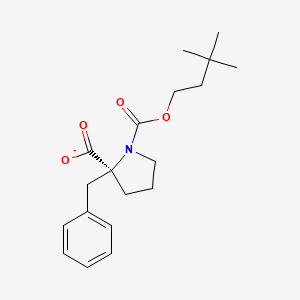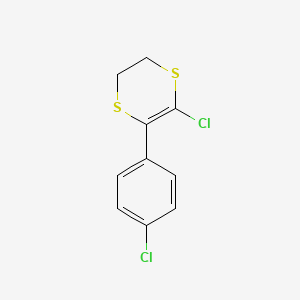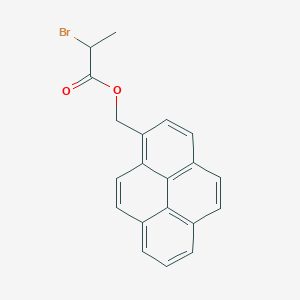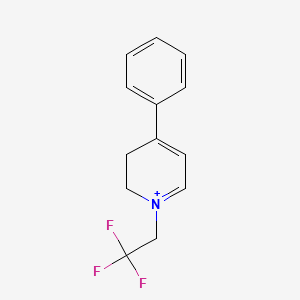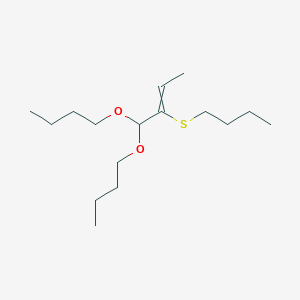
1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene is an organic compound with the molecular formula C14H28O2S It is characterized by the presence of two butoxy groups and a butylsulfanyl group attached to a butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene typically involves the reaction of butyl mercaptan with a suitable butene derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality. Additionally, purification steps, such as distillation or chromatography, are employed to isolate the compound from any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the butylsulfanyl group to a butyl group using reducing agents like lithium aluminum hydride.
Substitution: The butoxy groups can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, amines, bases like sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Butyl-substituted derivatives
Substitution: Various substituted butene derivatives
Applications De Recherche Scientifique
1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mécanisme D'action
The mechanism of action of 1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene involves its interaction with molecular targets through its functional groups. The butylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The butoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dibutoxy-2-(methylsulfanyl)but-2-ene
- 1,1-Dibutoxy-2-(ethylsulfanyl)but-2-ene
- 1,1-Dibutoxy-2-(propylsulfanyl)but-2-ene
Uniqueness
1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs. This uniqueness can be leveraged in designing compounds with specific reactivity and applications.
Propriétés
Numéro CAS |
879005-79-5 |
|---|---|
Formule moléculaire |
C16H32O2S |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
1,1-dibutoxy-2-butylsulfanylbut-2-ene |
InChI |
InChI=1S/C16H32O2S/c1-5-9-12-17-16(18-13-10-6-2)15(8-4)19-14-11-7-3/h8,16H,5-7,9-14H2,1-4H3 |
Clé InChI |
PFYWGYJZNXNRNW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C(=CC)SCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


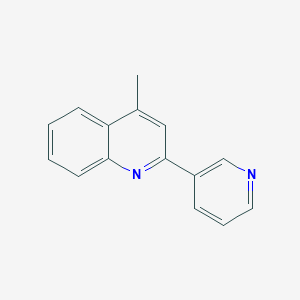

![3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic Acid](/img/structure/B12596229.png)
![Pyridine, 4-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12596236.png)

![5-[4-(Naphthalen-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine](/img/structure/B12596241.png)
![1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine](/img/structure/B12596244.png)
